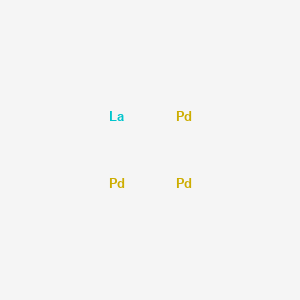
Lanthanum--palladium (1/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lanthanum–palladium (1/3) is a compound consisting of lanthanum and palladium in a 1:3 ratio. Lanthanum is a soft, ductile, silvery-white metal that tarnishes slowly when exposed to air . Palladium is a rare and lustrous silvery-white metal discovered in 1803 . The combination of these two elements results in a compound with unique properties and applications in various fields, including catalysis and materials science.
準備方法
The synthesis of lanthanum–palladium (1/3) can be achieved through various methods. One common approach involves the reduction of lanthanum and palladium salts in the presence of a reducing agent. For instance, lanthanum(III) chloride and palladium(II) chloride can be reduced using hydrogen gas at elevated temperatures to form the desired compound. Another method involves the co-precipitation of lanthanum and palladium hydroxides, followed by calcination to obtain the final product .
Industrial production methods often involve the use of high-temperature furnaces and controlled atmospheres to ensure the purity and homogeneity of the compound. The choice of precursor materials and reaction conditions can significantly influence the properties of the final product .
化学反応の分析
Lanthanum–palladium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized in the presence of oxygen or other oxidizing agents to form oxides of lanthanum and palladium.
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents to revert the compound to its metallic state.
Common reagents used in these reactions include hydrogen gas, oxygen, halogens, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Lanthanum–palladium (1/3) has a wide range of applications in scientific research:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and oxidation reactions.
Materials Science: Lanthanum–palladium (1/3) is used in the development of advanced materials, including alloys and composites, due to its excellent mechanical and thermal properties.
Environmental Science: Lanthanum–palladium (1/3) is used in environmental applications, including the removal of pollutants from water and air.
作用機序
The mechanism by which lanthanum–palladium (1/3) exerts its effects depends on its specific application. In catalysis, the compound facilitates chemical reactions by providing active sites for reactant molecules to interact and form products. The unique electronic and structural properties of lanthanum and palladium contribute to the compound’s catalytic activity .
In medical applications, lanthanum–palladium (1/3) can interact with biological molecules and cellular structures, influencing various biochemical pathways. For instance, it can bind to phosphate ions in the gastrointestinal tract, reducing phosphate absorption and lowering serum phosphate levels .
類似化合物との比較
Lanthanum–palladium (1/3) can be compared with other similar compounds, such as lanthanum–nickel (1/3) and lanthanum–cobalt (1/3). These compounds share some similarities in terms of their chemical properties and applications but also exhibit unique characteristics:
特性
CAS番号 |
12031-23-1 |
|---|---|
分子式 |
LaPd3 |
分子量 |
458.2 g/mol |
IUPAC名 |
lanthanum;palladium |
InChI |
InChI=1S/La.3Pd |
InChIキー |
HCBHHWYICRNVOI-UHFFFAOYSA-N |
正規SMILES |
[Pd].[Pd].[Pd].[La] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


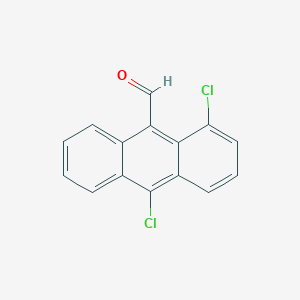
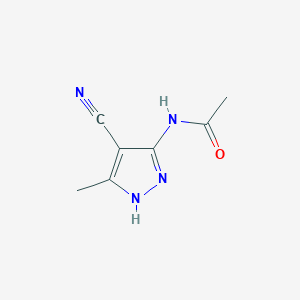
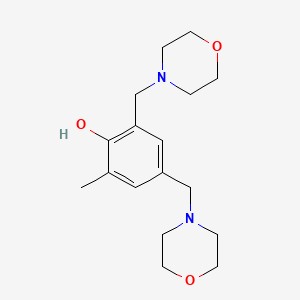
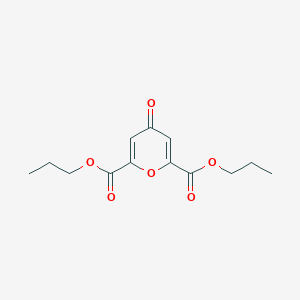
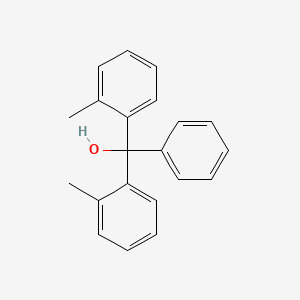
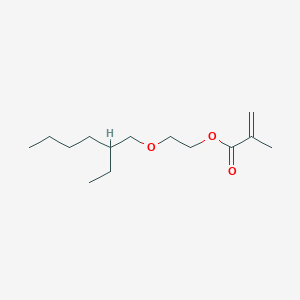
![N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine](/img/structure/B14730065.png)
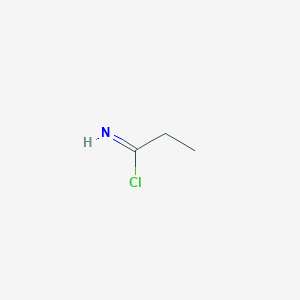

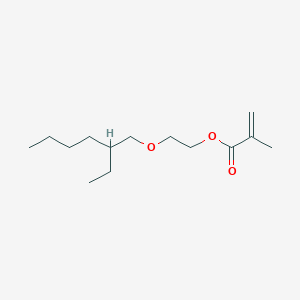
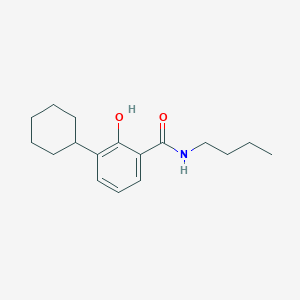
![[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14730089.png)
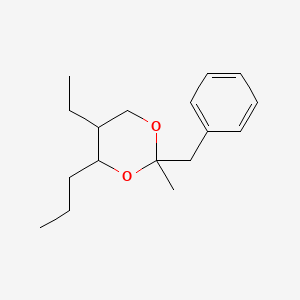
![10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol](/img/structure/B14730107.png)
